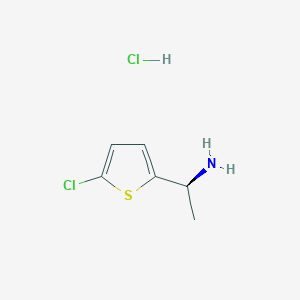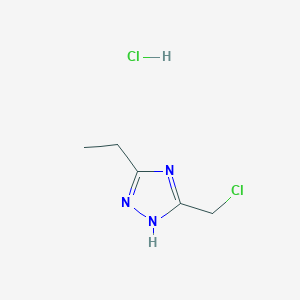![molecular formula C7H4ClN3O2 B1470924 5-クロロ-1H-ピラゾロ[3,4-c]ピリジン-3-カルボン酸 CAS No. 1260664-22-9](/img/structure/B1470924.png)
5-クロロ-1H-ピラゾロ[3,4-c]ピリジン-3-カルボン酸
説明
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid includes a pyrazolo[3,4-b]pyridine core . This core is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives can be synthesized through various chemical reactions . For example, one method involves a sequential opening/closing cascade reaction . Another method uses a 1,3-dipolar cycloaddition reaction .科学的研究の応用
薬理学研究
この化合物は、プリン塩基と構造的に類似しているため、薬理学において貴重な足場として機能します . この化合物は、キナーゼ阻害剤を含む潜在的な治療薬の合成に頻繁に使用されます . 例えば、この化合物の誘導体は、特定のがん細胞株に対して阻害活性を示し、IC50値は強力な効力を示しています .
農業化学
農業では、この化合物の誘導体は、成長調節剤や農薬としての可能性を探求できます . この化合物が属するピラゾロピリジンのヘテロ環コアは、生物活性で知られており、害虫や病気から作物を保護するために利用できます。
材料科学
この化合物の誘導体は、材料科学において、特定の電子または光物理的特性を持つ新しい有機材料の開発に使用できます . これらの材料は、新しいセンサー、有機半導体、または光起電セルを作成するために適用できます。
環境科学
環境科学では、この化合物は、汚染物質の検出と中和の新しい方法に関する研究の一部となる可能性があります . この化合物の化学反応性は、水や土壌中の有害物質を検出するセンサーを作成するために利用できます。
生化学
生化学では、この化合物は、酵素阻害と受容体リガンド相互作用の研究に使用されます . この化合物は、DNAとRNAの構成要素であるヌクレオチドの構造を模倣した化合物を合成するための前駆体として機能します。
合成化学
これは、複雑な分子を構築するための合成化学における汎用性の高い中間体です . この化合物の反応性により、さまざまな置換が可能になり、幅広いヘテロ環化合物を合成するための重要な出発点となります。
作用機序
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been noted for their close similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their inhibitory activities against various targets . For instance, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs) .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
将来の方向性
生化学分析
Biochemical Properties
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can bind to receptor proteins, altering their conformation and activity, which in turn can modulate cellular responses to external stimuli .
Cellular Effects
The effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By altering these pathways, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can induce changes in gene expression, leading to either the promotion or inhibition of specific cellular functions . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as kinases and phosphatases . This binding can prevent the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in the levels of various proteins, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound . Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for the compound’s biological activity, as it determines the local concentration of the compound and its ability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can significantly affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Once localized, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can interact with biomolecules within these compartments, influencing various cellular processes .
特性
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFVSFMVATOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)




![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)


![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)


![[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470862.png)
